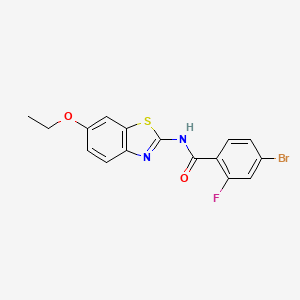

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

CAS No.: 391222-93-8

Cat. No.: VC7216696

Molecular Formula: C16H12BrFN2O2S

Molecular Weight: 395.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391222-93-8 |

|---|---|

| Molecular Formula | C16H12BrFN2O2S |

| Molecular Weight | 395.25 |

| IUPAC Name | 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |

| Standard InChI | InChI=1S/C16H12BrFN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,20,21) |

| Standard InChI Key | YNRWQEONZYRYSW-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F |

Introduction

Chemical Representation:

The compound integrates both electron-withdrawing (fluorine and bromine) and electron-donating groups (ethoxy), which may influence its reactivity and interaction with biological targets.

Synthesis Pathway

The synthesis of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be hypothesized based on standard organic chemistry methodologies:

-

Formation of Benzothiazole Core:

-

The benzothiazole nucleus is typically synthesized by cyclization of 2-aminothiophenol with ethyl bromoacetate under reflux conditions.

-

Subsequent introduction of an ethoxy group at position 6 can be achieved via electrophilic substitution.

-

-

Bromination and Fluorination:

-

The fluorobenzamide moiety is prepared by selective fluorination of an aromatic ring followed by bromination at a specific position.

-

-

Amide Coupling:

-

The final step involves coupling the benzothiazole derivative with 4-bromo-2-fluorobenzoic acid using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.

-

Potential Applications:

Benzothiazole derivatives are known for their pharmacological properties, and this compound may exhibit:

-

Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell walls or inhibit enzymatic pathways.

-

Anticancer Properties: The presence of halogens (Br, F) and the benzothiazole scaffold suggests potential as a kinase inhibitor or DNA intercalator.

-

Anti-inflammatory Activity: Likely mediated through inhibition of cyclooxygenase enzymes or other inflammatory mediators.

Mechanism of Action:

The compound’s activity may involve:

-

Binding to specific enzymes or receptors due to its heterocyclic structure.

-

Disruption of cellular processes via reactive halogen atoms.

Spectroscopic Data:

To confirm its structure, the following techniques are utilized:

-

NMR Spectroscopy:

-

-NMR and -NMR provide insights into hydrogen and carbon environments.

-

Peaks corresponding to amide protons, aromatic hydrogens, and ethoxy group are expected.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Amide stretch (~1650 cm).

-

C-F stretch (~1100 cm) and C-Br stretch (~500 cm).

-

-

X-ray Crystallography:

-

Provides detailed information about bond lengths, angles, and spatial arrangement.

-

Pharmacokinetics and ADMET Profile

Absorption: Likely moderate due to lipophilic bromine and fluorine substituents.

Distribution: High plasma protein binding expected due to aromatic rings and halogens.

Metabolism: Predominantly hepatic via cytochrome P450 enzymes; potential for oxidative dehalogenation.

Excretion: Renal elimination as glucuronide or sulfate conjugates.

Comparative Analysis

| Property | Similar Compounds | This Compound |

|---|---|---|

| Biological Activity | Antimicrobial agents like benzothiazole derivatives | Potential antimicrobial, anticancer, anti-inflammatory |

| Molecular Weight | Typically ranges from 250–400 g/mol | 397.22 g/mol |

| Halogen Substitution | Common in bioactive molecules for enhancing lipophilicity | Bromine and fluorine substitution |

| Benzothiazole Derivatives | Known for anti-tubercular, anti-HIV, and anticancer activities | Likely exhibits similar pharmacological profiles |

Future Research Directions

-

Biological Evaluation:

-

Conduct in vitro assays against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines.

-

Examine anti-inflammatory effects using COX inhibition assays.

-

-

Molecular Docking Studies:

-

Predict binding affinity with target enzymes or receptors using computational tools like AutoDock or Schrodinger.

-

-

Toxicity Studies:

-

Perform acute toxicity tests in animal models to determine safety profiles.

-

-

Derivatization:

-

Modify substituents to enhance solubility, potency, or selectivity.

-

This comprehensive analysis highlights the significance of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide as a promising candidate for further pharmacological exploration due to its unique structural features and potential bioactivity across multiple therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume